molecular formula C9H12N2O4S B3131098 N-ethyl-4-methyl-3-nitrobenzenesulfonamide CAS No. 349090-61-5

N-ethyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B3131098
CAS No.: 349090-61-5
M. Wt: 244.27 g/mol
InChI Key: XGIBGFQGCQVQBZ-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the 3-position, a methyl group (-CH₃) at the 4-position, and a sulfonamide moiety (-SO₂NH-) linked to an ethyl group (-C₂H₅). This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name

N-ethyl-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-10-16(14,15)8-5-4-7(2)9(6-8)11(12)13/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIBGFQGCQVQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265646
Record name N-Ethyl-4-methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349090-61-5
Record name N-Ethyl-4-methyl-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349090-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4-methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-methyl-3-nitrobenzenesulfonamide typically involves the nitration of N-ethyl-4-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-ethyl-4-methyl-3-nitrobenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-ethyl-4-methyl-3-nitrobenzenesulfonamide, the following structurally related sulfonamide derivatives are analyzed:

Structural Analogs and Substituent Effects

Compound Name Substituents Key Structural Features Potential Biological Activity
This compound 3-NO₂, 4-CH₃, N-ethyl High electrophilicity, moderate lipophilicity Antimicrobial (inferred)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 5-methyloxazole ring, sulfamoyl linkage Heterocyclic moiety enhancing target specificity Antimicrobial (demonstrated)
N,N-Dimethyl-4-chloro-3-nitrobenzenesulfonamide 3-NO₂, 4-Cl, N,N-dimethyl Electron-withdrawing Cl, increased lipophilicity Enzyme inhibition (speculative)
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide 2-chloroacetyl, methanesulfonamide Reactive chloroacetyl group Probable prodrug activation

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in both this compound and N,N-dimethyl-4-chloro-3-nitrobenzenesulfonamide enhances electrophilicity, which may improve binding to biological targets.
  • Biological Activity: The oxazole-containing analog in demonstrated explicit antimicrobial activity, suggesting that heterocyclic modifications can enhance target specificity. In contrast, the chloroacetyl group in may act as a reactive site for covalent interactions or prodrug activation.

Physicochemical Properties

Property This compound N,N-Dimethyl-4-chloro-3-nitrobenzenesulfonamide 4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
Molecular Weight (g/mol) ~274.3 (estimated) ~264.7 ~377.4
Solubility Low (due to nitro and alkyl groups) Very low (Cl and dimethyl groups) Moderate (heterocycle improves polarity)
Stability Stable under anhydrous conditions May hydrolyze (Cl substituent) Sensitive to acidic/basic conditions (oxazole ring)

Analysis:

  • The target compound’s molecular weight and solubility are intermediate among the analogs. The oxazole derivative’s higher solubility aligns with the polarity introduced by the heterocycle.
  • Stability differences arise from substituents: the chloro group in may render it prone to hydrolysis, whereas the nitro group in the target compound contributes to thermal stability.

Biological Activity

N-ethyl-4-methyl-3-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its molecular formula C9H12N2O4SC_9H_{12}N_2O_4S and a molecular weight of 244.27 g/mol. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential antimicrobial properties attributed to its sulfonamide structure.

Antimicrobial Properties

The primary biological activity of this compound is its antimicrobial action . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. The nitro group in this compound can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, enhancing its antimicrobial effects.

The mechanism through which this compound exerts its biological activity involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
  • Formation of Reactive Intermediates : The nitro group can be reduced to form amino derivatives, which may further interact with nucleophiles in bacterial cells, disrupting normal metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : Research indicates that this compound shows significant activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at various concentrations.
  • Synergistic Effects : Studies have explored the synergistic effects of this compound when combined with other antimicrobial agents. Results suggest enhanced efficacy against resistant bacterial strains when used in combination therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure CharacteristicsBiological Activity
4-Methyl-3-nitrobenzenesulfonamideLacks ethyl group on nitrogenModerate antimicrobial activity
N-ethyl-N-(4-methylbenzyl)-3-nitrobenzenesulfonamideContains additional benzyl groupEnhanced antimicrobial properties
N,N-Dimethyl-4-nitrobenzenesulfonamideDimethyl substitution on nitrogenReduced activity compared to ethyl variant

The structural variations significantly influence the biological activity and efficacy of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-4-methyl-3-nitrobenzenesulfonamide
Reactant of Route 2
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N-ethyl-4-methyl-3-nitrobenzenesulfonamide

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